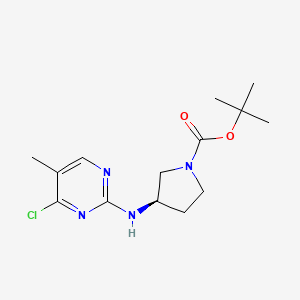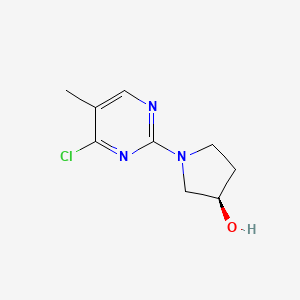
4-Ethoxy-2-methylsulfanyl-6-((R)-pyrrolidin-3-yloxy)-pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2-methylsulfanyl-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an ethoxy group, a methylsulfanyl group, and a pyrrolidin-3-yloxy group attached to a pyrimidine ring. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methylsulfanyl-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through a nucleophilic substitution reaction using methylthiol or a methylthiolating agent.
Attachment of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group is introduced via an etherification reaction using ®-3-hydroxypyrrolidine and a suitable activating agent like tosyl chloride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-2-methylsulfanyl-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Ammonia, primary or secondary amines, thiols, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Ethoxy-2-methylsulfanyl-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2-methylsulfanyl-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-2-methylsulfanyl-6-phenylpyrimidine
- 4-Ethoxy-2-methylsulfanyl-6-phenylpyrimidine
- 4-Methoxy-2-methylsulfanyl-6-(®-pyrrolidin-3-yloxy)-pyrimidine
Uniqueness
4-Ethoxy-2-methylsulfanyl-6-(®-pyrrolidin-3-yloxy)-pyrimidine hydrochloride is unique due to the presence of the ethoxy group and the ®-pyrrolidin-3-yloxy group, which confer specific chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
4-ethoxy-2-methylsulfanyl-6-[(3R)-pyrrolidin-3-yl]oxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-3-15-9-6-10(14-11(13-9)17-2)16-8-4-5-12-7-8;/h6,8,12H,3-5,7H2,1-2H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHHDLPCUDSSU-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)SC)OC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=NC(=N1)SC)O[C@@H]2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7987645.png)
![(R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7987667.png)

![(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7987696.png)

